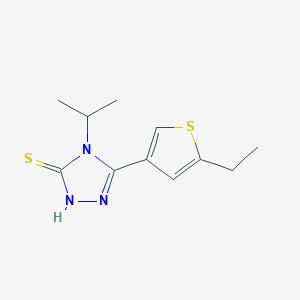

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a thiophene ring with a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Friedel-Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl₃).

Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile or ester, followed by cyclization.

Coupling of Thiophene and Triazole Rings: The thiophene and triazole rings are coupled through a series of nucleophilic substitution reactions, often involving reagents like sodium hydride (NaH) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic substitution often involves reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution may use sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted thiophene and triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent.

Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.

Wirkmechanismus

The mechanism of action of 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(5-methylthien-2-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

- 5-(5-ethylthien-2-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Biologische Aktivität

5-(5-Ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H15N3S2 with a molecular weight of 253.39 g/mol. The compound features a triazole ring and a thiol group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol precursors with ethylthien derivatives under controlled conditions. The specific synthetic routes can vary but generally include steps that ensure the formation of the triazole and thiol functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-thiol derivatives. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | High |

| Compound B | Panc-1 | 20 | Moderate |

| Compound C | IGR39 | 10 | Very High |

In a study by Esra et al. (2014), compounds bearing the triazole-thiol structure exhibited promising anticancer activity, with specific derivatives being more effective against melanoma and pancreatic cancer cell lines compared to others .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that triazole-thiol derivatives can inhibit the growth of various pathogenic microorganisms. An example of this is shown in the following table:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

The presence of the thiol group is believed to play a critical role in enhancing the antimicrobial efficacy of these compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds within this class have shown ability to scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases. The antioxidant activity can be quantified using DPPH assays where lower IC50 values indicate higher activity.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on a series of triazole-thiol derivatives demonstrated that modifications at the C5 position significantly influenced their anticancer activity. The most potent compounds were tested in vitro against human cancer cell lines, showing enhanced selectivity for cancer cells over normal cells . -

Case Study on Antimicrobial Efficacy :

Another research effort evaluated the antimicrobial properties of various triazole-thiol derivatives against clinical isolates. Results indicated that certain modifications improved efficacy against resistant strains of bacteria and fungi .

Eigenschaften

IUPAC Name |

3-(5-ethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-4-9-5-8(6-16-9)10-12-13-11(15)14(10)7(2)3/h5-7H,4H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSUOSSNIFRGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.